molecular formula C7H9NO3 B13619325 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid

3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid

Cat. No.: B13619325
M. Wt: 155.15 g/mol
InChI Key: LRFLKXTYAOJFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid: is a chemical compound with the molecular formula C6H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2-oxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical processes.

Medicine: In medicine, derivatives of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid are being investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 3-(3-Phenyl-1,2-oxazol-4-yl)propanoic acid
  • 3-(3-(4-Bromophenyl)-1,2-oxazol-4-yl)propanoic acid
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Comparison: Compared to these similar compounds, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

LRFLKXTYAOJFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.